
A2-Binding peptide
Übersicht
Beschreibung
A2-Binding peptide has a substitution of lysine at position 62 of MP 57-68, K62, KGILGKVFTLTV; from influenza A matrix protein, involved in assembly of MHC Class I molecules.
Analyse Chemischer Reaktionen
Predictive Models for HLA-A2 Binding Affinity
A coefficient-based model quantifies the contributions of individual amino acids at each position of nonapeptides to HLA-A2 binding stability. Key findings include:
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Position-specific coefficients : A table of 180 coefficients (20 amino acids × 9 positions) predicts binding stability by multiplying contributions from each residue .
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Validation : Known HLA-A2-binding peptides rank in the top 2% of predicted binders for their source proteins, demonstrating high predictive accuracy .
Backbone Modifications and T Cell Activation
α-to-β peptide backbone substitutions alter HLA-A2 binding and T cell responses:
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Binding assays : Analogues like 1F (β-residue at position 6) retain HLA-A2 affinity comparable to native peptides, while 1C and 1D show 130-fold reduced affinity .
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Functional impact : Certain α/β-peptides (e.g., gp100-derived analogues) enhance interferon-γ (IFN-γ) release by CD8+ T cells, surpassing native peptide responses .
Anchor Residue Modifications and Thermodynamic Effects
Substitutions at peptide position 2 (p2) modulate HLA-A2 stability and TCR recognition:
Table 1: Thermodynamic and Kinetic Data for gp100<sub>209</sub> Analogues
Peptide | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | K<sub>D</sub> (SPR) | Half-life (SPR) |
---|---|---|---|---|
WT | -6.2 | 8.1 | 72 μM | 0.8 min |
T2Met | -12.4 | -14.3 | 1.8 μM | 4.2 min |
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Thermodynamic shifts : T2Met substitution improves binding enthalpy (ΔH°) but increases entropic penalty (ΔS°), reflecting enhanced interatomic interactions and reduced peptide flexibility .
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Structural changes : T2Met induces closer TCR β-chain proximity to HLA-A2’s α1 helix, increasing hydrophobic surface burial by 10% .
Peptide Design via QSAR Modeling
Quantitative structure-activity relationship (QSAR) models guide high-affinity peptide design:
Table 2: Designed Peptides and Binding Affinities
Peptide Sequence | Predicted IC<sub>50</sub> (nM) | Experimental IC<sub>50</sub> (nM) |
---|---|---|
FLPSDYFPAV | 12 | 15 |
ILFGDVFTV | 8 | 10 |
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Key motifs : Optimal anchors include Leu(p2) and Val(p9), with secondary interactions at positions 1, 3, 4, 6, 7, and 8 .
Cross-Reactivity Across HLA-A2 Subtypes
HLA-A2-binding peptides exhibit broad cross-reactivity:
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Subtype binding : Peptides with L-V, L-L, or I-L motifs bind A0201, A0204, A0205, and A0206, with minor variations in affinity .
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Non-A2 interactions : I-V or V-V motifs enable cross-reactivity with A24, A26, A28, and A29 subtypes .
Structural Dynamics from Crystallography
Crystal structures reveal peptide-dependent HLA-A2 conformational flexibility:
Table 3: Crystallographic Statistics for MART-1/HLA-A2 Complexes
Parameter | AAG | ALG | LAG |
---|---|---|---|
Resolution (Å) | 1.9 | 1.7 | 1.55 |
R<sub>work</sub> | 0.214 | 0.208 | 0.198 |
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Peptide mobility : T2Met substitution increases peptide fluctuations in molecular dynamics simulations, correlating with slower TCR association rates .
Alanine Substitution Effects
Systematic alanine scanning highlights residue-specific contributions:
Eigenschaften
CAS-Nummer |
119425-35-3 |
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Molekularformel |
C61H106N14O15 |
Molekulargewicht |
1275.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3R)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C61H106N14O15/c1-13-36(10)49(71-46(79)31-65-52(80)40(64)23-17-19-25-62)58(86)68-42(27-32(2)3)53(81)66-30-45(78)67-41(24-18-20-26-63)54(82)72-47(34(6)7)57(85)70-44(29-39-21-15-14-16-22-39)56(84)74-50(37(11)76)59(87)69-43(28-33(4)5)55(83)75-51(38(12)77)60(88)73-48(35(8)9)61(89)90/h14-16,21-22,32-38,40-44,47-51,76-77H,13,17-20,23-31,62-64H2,1-12H3,(H,65,80)(H,66,81)(H,67,78)(H,68,86)(H,69,87)(H,70,85)(H,71,79)(H,72,82)(H,73,88)(H,74,84)(H,75,83)(H,89,90)/t36-,37+,38+,40-,41-,42-,43?,44-,47-,48-,49-,50-,51-/m0/s1 |
InChI-Schlüssel |
NBOKFONQQZRHRY-DINGYSCKSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
KGILGKVFTLTV |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
A2-Binding peptide; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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